molecular formula C₂₄H₂₄O₉ B1146073 Phenprocoumon Glucuronide CAS No. 60002-13-3

Phenprocoumon Glucuronide

Cat. No.: B1146073
CAS No.: 60002-13-3
M. Wt: 470.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenprocoumon Glucuronide is a major glucuronide conjugate metabolite of the oral anticoagulant phenprocoumon, which is a long-acting vitamin K antagonist used for the prophylaxis and treatment of thromboembolic disorders . It is specifically identified as a primary metabolite in human urine, where phenprocoumon is eliminated to an extent of approximately 20% of the dose in conjugated form . This compound is a critical reference standard for researchers studying the metabolic fate and clearance pathways of phenprocoumon. Investigations into its formation are valuable for understanding metabolic drug interactions, as studies have shown that the glucuronidation of phenprocoumon can be accelerated by the chronic use of oral contraceptive steroids, leading to increased clearance of the parent drug . The molecular formula of this compound is C₂₄H₂₄O₉ . As a stable metabolite, it serves as an essential biomarker in analytical chemistry and pharmacokinetic studies, particularly in the development and validation of methods using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the quantification of phenprocoumon and its metabolites in biological samples . This product is intended for research use only, specifically for laboratory analysis and in vitro diagnostics, and is not for human or veterinary drug use.

Properties

CAS No.

60002-13-3

Molecular Formula

C₂₄H₂₄O₉

Molecular Weight

470.47

Synonyms

2-Oxo-3-(1-phenylpropyl)-2H-1-benzopyran-4-yl-β-D-glucopyranosiduronic Acid; 

Origin of Product

United States

Enzymatic Biosynthesis and Mechanistic Studies of Phenprocoumon Glucuronide Formation

UDP-Glucuronosyltransferase (UGT) Superfamily: Overview of Relevant Isoforms in Glucuronidation Research

Glucuronidation is a major Phase II metabolic pathway catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These enzymes facilitate the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or thiol). This conjugation reaction significantly increases the water solubility of the substrate, thereby promoting its elimination from the body via urine or bile.

The human UGT superfamily is diverse, with multiple isoforms classified into families and subfamilies based on sequence homology. The UGT1A and UGT2B subfamilies are primarily responsible for the metabolism of the vast majority of drugs. Key isoforms frequently implicated in drug glucuronidation and often studied in in vitro research include:

UGT1A1: A major hepatic UGT isoform responsible for the glucuronidation of bilirubin (B190676) and a wide array of drugs.

UGT1A3, UGT1A4, UGT1A6, UGT1A9: These isoforms are also expressed in the liver and contribute to the metabolism of various xenobiotics.

UGT2B7, UGT2B15: Members of the UGT2B family that play a significant role in the glucuronidation of numerous drugs and endogenous compounds.

These isoforms exhibit distinct but often overlapping substrate specificities, and their expression levels can vary significantly between individuals, contributing to interindividual differences in drug metabolism.

Identification and Characterization of Specific UGT Isoforms Catalyzing Phenprocoumon (B610086) Glucuronidation

Direct studies identifying the specific UGT isoforms responsible for the glucuronidation of phenprocoumon or its hydroxylated metabolites are scarce in the available scientific literature. However, valuable insights can be gleaned from studies on the structurally related 4-hydroxycoumarin (B602359) anticoagulant, warfarin (B611796). Research on warfarin has shown that its hydroxylated metabolites undergo extensive glucuronidation.

A study investigating the glucuronidation of hydroxylated warfarin metabolites by human liver microsomes and recombinant human UGTs found that several UGT1A isoforms were involved. Specifically, UGT1A1, UGT1A6, and UGT1A9 were identified as key enzymes in the conjugation of hydroxywarfarins. Given the structural similarity between phenprocoumon and warfarin, it is plausible that these same UGT isoforms may also play a role in the glucuronidation of hydroxylated phenprocoumon metabolites. However, without direct experimental evidence, this remains a hypothesis.

To definitively identify the UGT isoforms involved in phenprocoumon glucuronidation, in vitro studies using human liver microsomes and a panel of recombinant UGT enzymes would be necessary. Such experiments would involve incubating phenprocoumon or its hydroxylated metabolites with these enzyme sources and analyzing for the formation of glucuronide conjugates.

Kinetic Analysis of UGT-Mediated Phenprocoumon Glucuronidation

A comprehensive kinetic analysis of UGT-mediated phenprocoumon glucuronidation would be essential to understand the efficiency of this metabolic pathway. Such an analysis typically involves determining key kinetic parameters, including the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the enzyme's affinity for the substrate. The Vmax represents the maximum rate of the enzymatic reaction. The ratio of Vmax/Km is a measure of the catalytic efficiency of the enzyme.

Currently, there is a lack of published studies that provide specific kinetic data for the glucuronidation of phenprocoumon or its metabolites. To obtain this information, researchers would need to perform in vitro enzyme kinetic studies using purified or recombinant UGT isoforms that are identified as being active towards phenprocoumon.

For illustrative purposes, the table below presents hypothetical kinetic parameters for the glucuronidation of a generic coumarin (B35378) derivative by different UGT isoforms, based on typical ranges observed for other drug substrates.

UGT IsoformSubstrateKm (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
UGT1A1Hydroxyphenprocoumon50150030
UGT1A9Hydroxyphenprocoumon25200080
UGT2B7Hydroxyphenprocoumon100100010

Note: This table is for illustrative purposes only and does not represent actual experimental data for phenprocoumon glucuronidation.

Regioselectivity of Glucuronic Acid Conjugation on the Phenprocoumon Structure

Regioselectivity refers to the preferential conjugation of glucuronic acid to a specific functional group on a substrate that has multiple potential sites for glucuronidation. Phenprocoumon is first metabolized to various hydroxylated forms, primarily 4'-, 6-, and 7-hydroxyphenprocoumon. Each of these hydroxyl groups, in addition to the original 4-hydroxyl group on the coumarin ring, represents a potential site for glucuronidation.

The regioselectivity of UGTs is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the substrate binds and is oriented for the catalytic reaction. Different UGT isoforms can exhibit distinct regioselectivities for the same substrate.

Again, due to the lack of specific research on phenprocoumon glucuronidation, we can look to studies on warfarin for potential insights. For hydroxylated warfarin metabolites, glucuronidation has been shown to occur at the newly introduced hydroxyl groups. For example, in the case of 7-hydroxywarfarin, UGT1A1 was found to be a major enzyme responsible for its glucuronidation. This suggests that glucuronidation of hydroxylated phenprocoumon metabolites likely occurs at the hydroxyl group introduced during Phase I metabolism. The precise regioselectivity would need to be determined experimentally, likely through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify the exact position of glucuronic acid attachment.

Substrate Specificity and Structural Determinants for Phenprocoumon Glucuronidation

The 4-hydroxycoumarin scaffold, which is the core structure of phenprocoumon, is a known substrate for various UGT isoforms, particularly after hydroxylation. The presence of the hydroxyl group is a key determinant for glucuronidation. The specific substitutions on the coumarin ring, such as the 1-phenylpropyl group in phenprocoumon, will influence the interaction with the active site of different UGT isoforms, thereby affecting substrate specificity and the rate of glucuronidation.

Molecular docking and modeling studies can provide valuable insights into the structural determinants of substrate specificity by simulating the binding of a substrate like phenprocoumon within the active site of a UGT enzyme. These computational approaches can help to identify key amino acid residues involved in substrate recognition and catalysis, and explain why certain isoforms are more active towards a particular substrate than others.

Molecular Mechanisms of UGT Catalysis in Phenprocoumon Glucuronide Synthesis

The catalytic mechanism of UGTs involves a nucleophilic attack by the substrate's functional group (e.g., the hydroxyl group of a phenprocoumon metabolite) on the anomeric carbon of the glucuronic acid moiety of UDPGA. This reaction results in the formation of a β-D-glucuronide conjugate and the release of UDP. The reaction proceeds via an SN2-like mechanism, leading to an inversion of the stereochemical configuration at the anomeric carbon.

The active site of UGT enzymes contains key amino acid residues that facilitate this reaction. A conserved catalytic dyad of aspartate and histidine residues is thought to play a crucial role in activating the substrate's hydroxyl group, making it a more potent nucleophile for the attack on UDPGA.

Role of Cofactors and Enzyme Environment in Glucuronidation Processes

The primary cofactor for the glucuronidation reaction is uridine diphosphate glucuronic acid (UDPGA) . This activated form of glucuronic acid is synthesized in the liver from glucose-1-phosphate. The availability of UDPGA can be a rate-limiting factor for glucuronidation, especially under conditions of high substrate load.

The enzyme environment , specifically the microsomal membrane of the endoplasmic reticulum where UGTs are embedded, plays a critical role in their function. The lipid bilayer provides the appropriate environment for the proper folding and activity of these membrane-bound enzymes. The accessibility of the substrate and cofactor to the active site, which is located within the lumen of the endoplasmic reticulum, is also a key factor. In in vitro assays using microsomes, the phenomenon of "latency" is often observed, where the full enzymatic activity is only revealed after the membrane is disrupted by detergents or pore-forming agents like alamethicin, which allows for better access of the substrate and cofactor to the active site.

Proposed Catalytic Cycles and Intermediate States in UGT-Mediated Reactions

The formation of this compound is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). While the specific catalytic cycle for the glucuronidation of hydroxyphenprocoumon has not been detailed, it is understood to follow the well-established mechanism for UGT-mediated reactions involving phenolic substrates. This process is a bi-substrate reaction that requires both the activated form of glucuronic acid, uridine 5'-diphospho-glucuronic acid (UDPGA), and the aglycone substrate (e.g., 7-hydroxyphenprocoumon).

The proposed catalytic mechanism is a direct, second-order nucleophilic substitution (SN2-like) reaction. The key steps are as follows:

Substrate Binding: Both the aglycone substrate (hydroxyphenprocoumon) and the co-substrate UDPGA bind to the active site of the UGT enzyme.

Nucleophilic Attack: A conserved histidine residue within the UGT active site is proposed to act as a catalytic base. It abstracts a proton from the hydroxyl group of the hydroxyphenprocoumon substrate. This deprotonation generates a more potent nucleophile.

Glycosidic Bond Formation: The activated substrate then performs a "backside" nucleophilic attack on the C1 carbon of the glucuronic acid moiety of UDPGA.

Inversion and Product Release: This attack leads to the inversion of the stereochemical configuration at the anomeric carbon and the formation of a β-D-glucuronide conjugate. Concurrently, the UDP molecule is displaced and released from the active site, followed by the release of the newly formed, more polar this compound.

This cycle results in the transfer of a glucuronic acid molecule to the phenprocoumon metabolite, a transformation that significantly increases its water solubility and prepares it for elimination.

Influence of Genetic and Environmental Factors on UGT Activity in Research Models

The efficiency of this compound formation is not uniform and can be significantly altered by a range of genetic and environmental factors. These factors primarily exert their influence by modifying the expression and catalytic activity of the UGT enzymes responsible for the conjugation reaction. While the specific human UGT isoforms that catalyze the glucuronidation of hydroxylated phenprocoumon metabolites have not been definitively identified in the literature, studies on other coumarins and in animal models provide valuable insights into these potential influences.

Impact of Enzyme Induction and Inhibition by Co-Administered Xenobiotics in In Vitro and Animal Studies

Xenobiotics, which include drugs, dietary components, and environmental chemicals, can profoundly impact UGT activity through enzyme induction or inhibition, thereby altering the metabolic fate of co-administered drugs like phenprocoumon.

Studies on other coumarin compounds in cultured rat and human hepatocytes have shown that certain xenobiotics can induce specific UGT isoforms. For example, furocoumarins like bergapten (B1666803) and imperatorin (B1671801) were found to increase UGT1A1-dependent activity. researchgate.net

Enzyme Inhibition: Inhibition of UGT enzymes can lead to decreased formation of this compound, resulting in reduced clearance and potentially increased plasma concentrations of its metabolites. The same rat study demonstrated that administration of chloramphenicol, a known enzyme inhibitor, decreased the rate of elimination for both phenprocoumon enantiomers. nih.gov This finding highlights that inhibition of metabolic enzymes can significantly impair the drug's clearance. Many compounds have the potential to act as inhibitors. For instance, in vitro studies have shown that probenecid (B1678239) can competitively inhibit the glucuronidation of other drugs, demonstrating the potential for drug-drug interactions at the UGT level. sci-hub.st

Factor Model System Observed Effect on Phenprocoumon Metabolism Reference
Induction
PhenobarbitalRatIncreased rate of elimination of phenprocoumon enantiomers. nih.gov
Inhibition
ChloramphenicolRatDecreased rate of elimination of phenprocoumon enantiomers. nih.gov

Exploration of Polymorphic UGT Variants and Their Functional Consequences on Glucuronidation Efficiency in Research Contexts

Genetic polymorphisms in the UGT genes can lead to the expression of enzymes with altered, reduced, or even absent catalytic activity. This inter-individual variability can significantly affect drug metabolism and response.

To date, pharmacogenomic research on phenprocoumon has overwhelmingly focused on variants in the genes for its Phase I metabolizing enzyme (CYP2C9) and its therapeutic target (VKORC1). clinpgx.orgnih.govnih.gov There is a notable lack of studies in the scientific literature that directly investigate the influence of UGT polymorphisms on the glucuronidation of phenprocoumon metabolites or on phenprocoumon dose requirements.

However, the functional consequences of polymorphisms in several UGT genes are well-documented for other substrates, providing a framework for potential effects on phenprocoumon metabolism. UGT2B17, an enzyme known to glucuronidate some coumarins, is highly polymorphic, with a common deletion polymorphism resulting in the absence of the enzyme. nih.gov Similarly, UGT2B7, a major drug-metabolizing enzyme, has several known polymorphisms that can alter its activity. wikipedia.org The UGT1A1*28 variant is a well-known example that leads to reduced UGT1A1 expression and is associated with impaired glucuronidation of its substrates. nih.gov

Gene (Allele) General Functional Consequence in Research Potential Implication for Phenprocoumon Glucuronidation (Hypothetical) Reference
UGT1A1 (*28) Reduced gene expression and glucuronidation activity.If UGT1A1 is involved, carriers might have reduced formation of this compound. nih.gov
UGT2B7 (Various SNPs) Altered enzyme activity (increased or decreased depending on the variant and substrate).If UGT2B7 is involved, carriers could have altered rates of glucuronidation. wikipedia.org
UGT2B17 (Deletion) Complete absence of UGT2B17 protein and activity.If UGT2B17 is a key enzyme, carriers would rely on other UGTs, potentially leading to slower clearance. nih.gov

Advanced Analytical Methodologies for the Investigation of Phenprocoumon Glucuronide

Chromatographic Separation Techniques for Phenprocoumon (B610086) Glucuronide and Related Metabolites

Chromatographic techniques are indispensable for the isolation and separation of Phenprocoumon Glucuronide from complex biological samples and from its parent drug and other metabolites. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the analytical objective.

Liquid Chromatography (LC) Methodologies: Reversed-Phase, Normal-Phase, and Chiral Separations

Liquid chromatography (LC) is the most widely used technique for the analysis of this compound due to its versatility and applicability to a broad range of compounds.

Reversed-Phase Liquid Chromatography (RP-LC): This is the predominant LC mode for the analysis of phenprocoumon and its metabolites, including the glucuronide conjugate. nih.govdrugbank.com In RP-LC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. drugbank.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. This compound, being more polar than the parent drug due to the addition of the glucuronic acid moiety, will elute earlier than phenprocoumon in a typical RP-LC system. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a wide range of polarities.

Normal-Phase Liquid Chromatography (NP-LC): While less common for this application, normal-phase liquid chromatography can also be utilized. NP-LC employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This technique separates compounds based on their polarity, with more polar compounds being more strongly retained. Although specific applications for this compound are not extensively documented, NP-LC could theoretically be used for its separation, particularly for isolating it from other polar metabolites.

Chiral Separations: Phenprocoumon is a chiral compound, existing as (R)- and (S)-enantiomers which may exhibit different pharmacological and metabolic profiles. Consequently, the stereoselective analysis of its metabolites is crucial. Chiral chromatography is employed to separate the enantiomers of phenprocoumon and its hydroxylated metabolites. hmdb.canih.gov This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. While direct chiral separation of this compound enantiomers is not widely reported, the separation of the enantiomers of the parent drug and its primary metabolites lays the groundwork for such analyses.

Below is an interactive data table summarizing typical LC conditions for the analysis of phenprocoumon and its metabolites.

ParameterReversed-Phase LCChiral LC
Stationary Phase C18 (Octadecylsilane)Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Water/Acetonitrile or Water/Methanol with additives (e.g., formic acid)Heptane/Isopropanol or other non-polar mixtures
Elution Mode Gradient or IsocraticIsocratic
Detection UV, Mass Spectrometry (MS)UV, Mass Spectrometry (MS)
Application Separation of phenprocoumon, hydroxylated metabolites, and glucuronidesSeparation of (R)- and (S)-enantiomers of phenprocoumon and its metabolites

Gas Chromatography (GC) Approaches for Derivatized this compound Analysis

Gas chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. This compound, being a polar and non-volatile molecule, requires chemical modification, known as derivatization, prior to GC analysis. drugbank.com Derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation.

A common derivatization strategy for compounds containing hydroxyl and carboxylic acid groups, such as this compound, is methylation. drugbank.com This process replaces the active hydrogen atoms in these functional groups with methyl groups, thereby reducing the polarity and increasing the volatility of the molecule. After derivatization, the resulting compound can be separated on a GC column and detected by a mass spectrometer (GC-MS). This approach has been successfully used for the identification of phenprocoumon metabolites in urine. drugbank.com

Mass Spectrometry (MS) Detection and Structural Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like LC or GC, it provides high sensitivity and selectivity for the detection and structural elucidation of metabolites.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Coupled with MS/MS and High-Resolution MS

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. It involves the formation of gas-phase ions from a liquid solution, causing minimal fragmentation. ESI is commonly coupled with LC to create LC-MS systems for the analysis of drug metabolites in biological fluids. hmdb.ca

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used with LC-MS. It is generally more suitable for less polar compounds than ESI, but it can be applied to a range of analytes. While less frequently reported for this compound, APCI could be a viable alternative to ESI.

Tandem Mass Spectrometry (MS/MS): MS/MS, also known as tandem MS, involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of interest (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This technique provides structural information and enhances the selectivity of the analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements. This allows for the determination of the elemental composition of an ion, which is invaluable for the confident identification of unknown metabolites.

Fragmentation Pathways and Isotopic Signatures for Definitive Identification of this compound

The fragmentation of this compound in an MS/MS experiment provides characteristic product ions that can be used for its identification. A common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da). This results in a product ion corresponding to the aglycone (phenprocoumon). Further fragmentation of the aglycone can provide additional structural information.

Isotopic signatures can also aid in the identification of compounds. The natural abundance of isotopes, such as carbon-13, results in a characteristic isotopic pattern in the mass spectrum. This pattern can be used to confirm the elemental composition of a molecule, especially when using high-resolution mass spectrometry.

The following table summarizes the key mass spectrometric techniques for the analysis of this compound.

TechniquePrincipleApplication for this compound
ESI-MS Soft ionization for polar moleculesDetection and quantification
APCI-MS Ionization for a range of polaritiesAlternative ionization method
MS/MS Fragmentation of selected ions for structural informationStructural elucidation and selective detection
HRMS High-accuracy mass measurementElemental composition determination and confident identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment of Glucuronidation on Phenprocoumon

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. It provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of connectivity, stereochemistry, and conformation.

For this compound, NMR spectroscopy can be used to:

Confirm the position of glucuronidation: The attachment of the glucuronic acid moiety to the phenprocoumon backbone can occur at different positions. NMR can differentiate between these positional isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in both the phenprocoumon and glucuronic acid parts of the molecule.

Determine the stereochemistry of the glycosidic bond: The linkage between the glucuronic acid and phenprocoumon can be in either an α or β configuration. One-dimensional and two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative orientation of the protons across the glycosidic bond, thereby establishing its stereochemistry.

Elucidate the conformation of the molecule: NMR can also provide insights into the three-dimensional structure of this compound in solution.

While the acquisition of high-quality NMR data for metabolites present at low concentrations in biological fluids can be challenging, techniques such as HPLC-NMR, where the LC eluent is directly transferred to an NMR spectrometer, can facilitate the analysis of purified or semi-purified metabolites. youtube.com

¹H, ¹³C, and 2D NMR Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites like this compound. ukm.my By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons of the coumarin (B35378) and phenyl rings of the phenprocoumon moiety, as well as signals for the aliphatic protons of the propyl side chain. Additionally, characteristic signals for the protons of the glucuronic acid moiety, including the anomeric proton (H-1'), would be observed. The chemical shift and multiplicity of these signals are crucial for initial structural assignment.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. ruc.dk This is particularly useful for identifying quaternary carbons (carbons with no attached protons), which are invisible in ¹H NMR. The spectrum of this compound would show signals for the carbonyl and aromatic carbons of the phenprocoumon core, the aliphatic carbons of the side chain, and the carbons of the glucuronic acid sugar ring, including the carboxyl carbon (C-6').

2D NMR Techniques: Two-dimensional (2D) NMR experiments are essential for establishing the complete structural framework by revealing correlations between nuclei. ukm.mynih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton spin systems within the propyl chain and the glucuronic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a "fingerprint" of the molecule. nih.govmdpi.com This allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different parts of the molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. The most critical correlation in the HMBC spectrum of this compound would be between the anomeric proton (H-1') of the glucuronic acid and the carbon atom of the phenprocoumon aglycone where the glucuronidation occurred (e.g., C-4, C-6, C-7, or C-4'), definitively establishing the site of conjugation. nih.gov

Technique Information Provided Application to this compound
¹H NMR Chemical environment and connectivity of protons.Identify aromatic, aliphatic, and sugar protons.
¹³C NMR Number and type of carbon atoms (including quaternary).Characterize the complete carbon skeleton.
COSY Shows proton-proton (¹H-¹H) couplings.Map out proton networks in the propyl chain and glucuronide ring.
HSQC Shows direct proton-carbon (¹H-¹³C) correlations.Assign protons to their directly attached carbons.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Connect molecular fragments and identify the glucuronidation site.

Development and Validation Strategies for Quantitative Analytical Methods in Biological Matrices

Accurate quantification of this compound in complex biological matrices such as plasma, cell lysates, or tissue homogenates is critical for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and robustness. researchgate.netbioanalysis-zone.com The development and validation of such methods must follow stringent guidelines to ensure data reliability. upm-inc.comomicsonline.orgemerypharma.com

Method Development:

Sample Preparation: The initial step involves isolating the analyte from the complex biological matrix. This is crucial for removing interferences like proteins and phospholipids (B1166683) that can cause matrix effects. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides the cleanest extracts for glucuronide analysis.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. researchgate.net Method development involves optimizing the column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile/water with modifiers like formic acid or ammonium (B1175870) formate), and gradient elution to achieve a sharp peak shape for this compound and separate it from the parent drug and other metabolites.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantification. bioanalysis-zone.com This involves optimizing the ionization source (typically Electrospray Ionization, ESI) and selecting specific precursor-to-product ion transitions for both the analyte and a suitable internal standard (often a stable isotope-labeled version of the analyte). This provides exceptional selectivity and sensitivity. researchgate.net

Method Validation: Validation is the process of demonstrating that the analytical method is suitable for its intended purpose. emerypharma.comijprajournal.comelsevier.com Key validation parameters, as defined by regulatory bodies, are assessed.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Accuracy The closeness of the determined value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as intra-day and inter-day precision.Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

Application of Radiometric and Isotopic Labeling Techniques for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug in vivo or in vitro. wikipedia.org By replacing one or more atoms in the phenprocoumon molecule with an isotope (either a stable isotope or a radioisotope), researchers can track the compound and its metabolites, including this compound, through biological systems. nih.gov

Radiolabeling: This technique involves synthesizing phenprocoumon with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). moravek.compharmaron.compharmaron.com The synthesis strategy is designed to place the radiolabel in a metabolically stable position of the molecule. After administration of the radiolabeled compound to an animal model, samples (e.g., plasma, urine, feces, tissue homogenates) are collected over time. The total radioactivity in the samples can be measured by liquid scintillation counting, providing information on the absorption, distribution, and excretion of the drug and all its metabolites. To identify and quantify specific radiolabeled metabolites like this compound, the samples are typically analyzed using radio-HPLC, where a radioactivity detector is placed in-line with a standard UV or MS detector.

Stable Isotope Labeling: This approach uses non-radioactive heavy isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). mdpi.comkuleuven.be Phenprocoumon can be synthesized with one or more of these stable isotopes. nih.gov The primary advantage is safety, as no radioactivity is involved. Labeled and unlabeled compounds are administered, and biological samples are analyzed by mass spectrometry. The mass spectrometer can easily distinguish between the unlabeled drug and its metabolites and their stable isotope-labeled counterparts due to the mass difference. This "mass tag" allows for precise tracking of metabolic pathways and can be used in "pulse-chase" experiments to study metabolic flux and the kinetics of this compound formation and elimination. nih.gov

Technique Isotopes Used Detection Method Advantages Disadvantages
Radiometric Tracing ¹⁴C, ³HLiquid Scintillation Counting, Radio-HPLCHigh sensitivity; allows for mass balance studies.Involves radioactivity, requiring special handling and disposal; provides limited structural information on its own.
Stable Isotope Tracing ²H, ¹³C, ¹⁵NMass Spectrometry (LC-MS)No radioactivity; provides structural information; can be used in human studies more readily.Higher cost of labeled compounds; potential for isotopic effects; requires sensitive MS instrumentation.

Disposition, Further Metabolism, and Excretion Pathways of Phenprocoumon Glucuronide

Hydrolysis of Phenprocoumon (B610086) Glucuronide by β-Glucuronidases

Glucuronidation is a phase II metabolic reaction that conjugates a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. taylorandfrancis.com However, this process can be reversed by the hydrolytic action of β-glucuronidase enzymes, which cleave the glucuronide conjugate, releasing the aglycone (the original molecule). nih.gov This deconjugation is a critical step in the further metabolism and disposition of phenprocoumon glucuronide, particularly within the context of enterohepatic circulation. nih.gov

β-Glucuronidase is an acid hydrolase found in various tissues and biological compartments, including the lysosomes of mammalian cells (such as in the liver and kidney) and, notably, in the microflora of the intestinal tract. taylorandfrancis.commdpi.com The activity in different compartments serves distinct physiological roles.

Hepatic and Renal β-Glucuronidase: Lysosomal β-glucuronidase in the liver and kidneys can hydrolyze glucuronides, potentially playing a role in intracellular drug processing. taylorandfrancis.com

Intestinal β-Glucuronidase: The enzymes produced by bacteria in the gut, such as E. coli, are particularly significant for the disposition of xenobiotics. nih.gov When a drug glucuronide like this compound is excreted into the intestine via bile, these bacterial enzymes hydrolyze the conjugate. nih.govresearchgate.net This releases the more lipophilic parent phenprocoumon, which can then be reabsorbed across the intestinal wall back into the systemic circulation. nih.gov In vitro studies using fecal preparations from various species (mouse, rat, human) have demonstrated significant β-glucuronidase activity, confirming the capacity of the gut microbiome to deconjugate glucuronides. nih.gov

Table 1: Location and Function of β-Glucuronidase Activity This table summarizes the primary locations and physiological roles of β-glucuronidase enzymes relevant to drug metabolism.

Biological Compartment Primary Source Key Function Relevance to this compound
Liver Hepatocyte Lysosomes Intracellular processing and turnover of glucuronidated compounds. Potential minor role in intracellular reconversion.
Kidney Tubular Cell Lysosomes Intracellular processing of glucuronides filtered or secreted into tubules. taylorandfrancis.com Minor role in renal handling of the conjugate.

| Intestinal Lumen | Gut Microbiota (e.g., E. coli) | Deconjugation of biliary-excreted glucuronides. nih.gov | Crucial for enterohepatic recirculation; hydrolyzes the glucuronide to release phenprocoumon for reabsorption. |

The efficiency of β-glucuronidase-mediated hydrolysis is highly dependent on the biochemical environment, particularly pH, and can be modulated by various inhibitory substances.

Impact of pH: β-glucuronidases exhibit optimal activity within specific pH ranges, which can vary significantly depending on the enzyme's origin. imcstips.com For instance, enzymes from purified abalone show peak activity at an acidic pH of around 4.5, while other recombinant enzymes may function better at a neutral pH of 6.0-7.0. imcstips.comnih.gov Studies on fecal enzymes have shown that the optimal pH for hydrolysis differs by species, with rodent enzymes favoring a pH of ~6.5 and human enzymes preferring a pH of ~7.4. mdpi.com Deviations from the optimal pH can dramatically reduce enzyme activity; a shift of just one pH unit can decrease hydrolysis efficiency by over 30%. imcstips.com This is a critical factor in the intestinal lumen, where pH can fluctuate.

Enzyme Inhibition: The activity of β-glucuronidases can be inhibited by a range of compounds. D-saccharic acid-1,4-lactone is a well-characterized inhibitor. nih.gov Various natural products, including flavonoids and triterpenoids, have also been identified as potent inhibitors of bacterial β-glucuronidase. nih.govresearchgate.net Such inhibition can have significant pharmacological consequences. By preventing the deconjugation of this compound in the gut, inhibitors can disrupt enterohepatic recirculation, leading to increased fecal excretion of the metabolite and a reduction in the plasma half-life of the parent drug. researchgate.net

Table 2: Influence of pH on Hydrolysis Efficiency for Various Drug Glucuronides This interactive table illustrates the pH-dependent activity of different β-glucuronidase enzymes on several example drug-glucuronide substrates. Note: Specific data for this compound is not available; these examples demonstrate the general principle.

Drug Glucuronide Substrate Enzyme Source Optimal pH Activity at pH 4.5 Activity at pH 7.0
Oxymorphone Glucuronide Recombinant Type RT 4.5 High Low (~33% of max) nih.gov
Codeine Glucuronide Recombinant Type Ee 5.0 Moderate Low nih.gov
Amitriptyline Glucuronide Recombinant Type Ee ~7.0 Very Low High nih.gov
Wogonoside (Flavonoid) Human Fecal S9 7.4 Low High mdpi.com

| Wogonoside (Flavonoid) | Rat Fecal S9 | 6.5 | Moderate | Low mdpi.com |

Renal and Biliary Excretion Mechanisms of this compound

As a water-soluble organic anion, this compound is eliminated from the body primarily through renal and biliary excretion. frontiersin.org These processes are not passive but are mediated by a suite of membrane transport proteins that actively secrete the conjugate from the blood into urine and bile.

The disposition of glucuronide conjugates is critically dependent on uptake and efflux transporters located in the liver and kidneys. frontiersin.org

Biliary Excretion: The liver actively extracts compounds from the blood and excretes them into bile. For glucuronide conjugates, this process involves basolateral uptake transporters on the sinusoidal membrane of hepatocytes (e.g., Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3) that move the conjugate from blood into the liver cell. frontiersin.orgnih.gov Subsequently, canalicular efflux transporters, primarily the Multidrug Resistance-Associated Protein 2 (MRP2), actively pump the glucuronide from the hepatocyte into the bile. frontiersin.orgnih.gov Studies have provided direct evidence of this pathway for phenprocoumon, detecting its metabolites, mainly in conjugated form, in human bile. nih.gov

Renal Excretion: The kidneys eliminate glucuronides via tubular secretion in the nephron. This is a two-step process involving transporters on opposite membranes of the proximal tubule cells. nih.gov First, Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane mediate the uptake of this compound from the blood into the tubular cells. frontiersin.orgnih.gov Second, apical efflux transporters, including MRP2 and MRP4, secrete the conjugate from the cells into the tubular lumen for excretion in the urine. mdpi.commdpi.com

Table 3: Key Transporters in the Excretion of Glucuronide Conjugates This table outlines the major transporter proteins involved in the renal and biliary clearance of drug glucuronides like this compound.

Transporter Family Specific Transporter Location Function in Glucuronide Excretion
OATP (SLCO) OATP1B1, OATP1B3 Basolateral membrane of hepatocytes nih.gov Uptake of glucuronides from blood into the liver.
OAT (SLC22A) OAT1, OAT3 Basolateral membrane of renal proximal tubule cells nih.gov Uptake of glucuronides from blood into kidney cells.
MRP (ABCC) MRP2 Apical (canalicular) membrane of hepatocytes; Apical membrane of renal proximal tubule cells nih.govmdpi.com Efflux of glucuronides into bile and urine.
MRP (ABCC) MRP3 Basolateral membrane of hepatocytes nih.gov Efflux of glucuronides back into blood (overflow pathway during cholestasis).

| MRP (ABCC) | MRP4 | Apical membrane of renal proximal tubule cells mdpi.com | Efflux of glucuronides into urine. |

The complex pharmacokinetics resulting from the extensive metabolism and transport of phenprocoumon and its glucuronide, particularly the phenomenon of enterohepatic recirculation, necessitates the use of specialized theoretical models. nih.gov Standard pharmacokinetic models are often insufficient to describe the multiple peaks and prolonged terminal half-life observed for drugs that undergo this process. nih.govresearchgate.net

Physiologically based pharmacokinetic (PBPK) models have been developed to characterize enterohepatic circulation. These models typically include distinct compartments representing the liver, gallbladder, and intestine, in addition to the central plasma compartment. lixoft.com Key parameters in these models describe:

The rate of biliary excretion of the glucuronide from the liver (kbile). lixoft.com

The rate of gallbladder emptying, which is often modeled as a periodic or pulsatile event (kempt). lixoft.comoup.com

The rate of hydrolysis of the glucuronide in the gut.

The rate of reabsorption of the parent drug from the intestine back into circulation (ka_gut). lixoft.com

Potential for Enterohepatic Recirculation of this compound

The process of enterohepatic recirculation for phenprocoumon can be described in the following steps:

Hepatic Glucuronidation: Phenprocoumon is metabolized in the liver to form this compound.

Biliary Excretion: The water-soluble this compound is actively transported into the bile by transporters such as MRP2 and subsequently delivered to the small intestine. researchgate.netnih.gov

Intestinal Hydrolysis: In the intestinal lumen, β-glucuronidases produced by the gut microbiome hydrolyze this compound, cleaving off the glucuronic acid moiety. nih.gov

Reabsorption: This enzymatic reaction regenerates the parent drug, phenprocoumon, which is more lipid-soluble than its glucuronide conjugate. The parent drug is then reabsorbed from the intestine back into the portal circulation, returning to the liver and systemic circulation to be cleared or undergo another cycle of glucuronidation and excretion. nih.govnih.gov

This recycling mechanism effectively reduces the clearance of phenprocoumon, contributing to its long duration of action. The interruption of this cycle, for instance by administering a substance that binds the drug in the intestine and prevents its reabsorption, has been shown to significantly increase the rate of elimination.

Table 4: List of Compounds Mentioned

Compound Name
4'-hydroxy-phenprocoumon
6-hydroxy-phenprocoumon
7-hydroxy-phenprocoumon
Amitriptyline glucuronide
Androsterone
Bilirubin (B190676)
Bilirubin glucuronide
Canagliflozin
Cholestyramine
Codeine glucuronide
D-saccharic acid-1,4-lactone
Dehydroepiandrosterone (DHEA)
DPTQ
Estrogen β-glucuronide
Ethyl acetate
Fimasartan
Glucuronic acid
Icaritin
Icaritin-3, 7-diglucuronide
Icaritin-3-glucuronide
Icaritin-7-glucuronide
Irbesartan
Losartan
Morphine-6-glucuronide
Norbuprenorphine
Oxymorphone glucuronide
Phenolphthalein
Phenolphthalein glucuronide
Phenprocoumon
This compound
Pregnanediol
Telmisartan

Exploration of Any Subsequent Phase II or Phase I Metabolism of this compound Itself (if applicable in research models)

Based on a thorough review of the available scientific literature, there is no direct evidence to suggest that this compound itself undergoes subsequent Phase II or Phase I metabolism in research models. The primary metabolic pathway for phenprocoumon involves Phase I hydroxylation, followed by Phase II glucuronidation. researchgate.net

Once formed, this compound is a polar, water-soluble conjugate that is readily eliminated from the body through renal and biliary excretion. msdmanuals.com The main metabolic fate of this compound that does not result in direct excretion is its hydrolysis back to the aglycone (hydroxylated phenprocoumon or the parent compound) by β-glucuronidases in the gut as part of the enterohepatic circulation. youtube.comresearchgate.net This process effectively reverses the Phase II conjugation, allowing for reabsorption of the active substance.

The current body of research focuses on the formation of this compound as a terminal step in the metabolic cascade leading to elimination. While drug metabolites can sometimes undergo further metabolic transformations, this has not been documented for this compound. Therefore, at present, the disposition of this compound is understood to be limited to its excretion and enterohepatic recycling.

In Vitro and in Vivo Experimental Models for Phenprocoumon Glucuronide Research

Subcellular Fraction Systems for Glucuronidation Studies

Subcellular fractions are fundamental tools in drug metabolism research, offering a simplified system to study specific enzymatic reactions without the complexity of whole cells.

Liver microsomes and S9 fractions are the most common in vitro models derived from liver tissue homogenates used to investigate Phase II metabolism, including glucuronidation. nih.gov

Preparation: The preparation of these fractions involves differential centrifugation of liver homogenate.

Liver tissue is first homogenized in a buffer solution to break open the cells.

The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to pellet cellular debris, nuclei, and mitochondria. The resulting supernatant is the S9 fraction . nih.gov

The S9 fraction, containing both microsomal and cytosolic enzymes, can be used directly for studies requiring both Phase I and Phase II enzymes present in different cellular compartments. nih.gov

To isolate the microsomes , the S9 fraction is subjected to ultracentrifugation at a much higher speed (e.g., 100,000 x g). This pellets the microsomes, which are vesicles of the endoplasmic reticulum. bioivt.com The microsomal pellet is then resuspended and used for experiments.

Application in Metabolic Research: Microsomes are enriched with UGTs, the key enzymes responsible for glucuronidation, making them an ideal system for studying the formation of Phenprocoumon (B610086) Glucuronide from its hydroxylated precursors. bioivt.comrsc.org Researchers incubate the substrate (e.g., 7-hydroxyphenprocoumon) with liver microsomes in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). rsc.org The S9 fraction is used when investigating the interplay between cytosolic enzymes (like sulfotransferases) and microsomal enzymes (UGTs), allowing for a direct comparison of different conjugation pathways. nih.gov These assays are used to determine key kinetic parameters, such as the rate of glucuronide formation, and to predict the intrinsic clearance of the substrate via glucuronidation. rsc.orgnih.gov

FeatureLiver MicrosomesLiver S9 Fraction
SourceEndoplasmic ReticulumCytosol + Microsomes
Key EnzymesUGTs, Cytochrome P450sUGTs, CYPs, Sulfotransferases (SULTs), etc.
Cofactors RequiredUDPGA (for UGTs), NADPH (for CYPs)UDPGA, NADPH, PAPS (for SULTs)
Primary UseStudying specific microsomal metabolic pathways (e.g., glucuronidation, oxidation)Screening for overall metabolic stability involving both microsomal and cytosolic enzymes

To identify precisely which of the many UGT isoforms catalyze the glucuronidation of phenprocoumon's metabolites, researchers employ recombinant UGT expression systems. springernature.comresearchgate.net This process, known as UGT reaction phenotyping, is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. springernature.comnih.gov

These systems consist of cell lines (e.g., insect cells or human embryonic kidney cells) that have been genetically engineered to express a single, specific human UGT isoform. nih.govfrontiersin.org In a typical experiment, the substrate (a hydroxy-phenprocoumon isomer) is incubated with a panel of membranes prepared from these different cell lines, each containing a unique recombinant UGT enzyme. nih.govbioivt.com The formation of Phenprocoumon Glucuronide is then measured for each isoform. The isoform that produces the metabolite at the highest rate is identified as the primary enzyme responsible for that specific reaction. criver.com This approach provides definitive evidence for the role of individual enzymes in the metabolic pathway, which is not possible using liver microsomes that contain a mixture of all UGTs. nih.gov

Major Human UGT IsoformTypical Substrates / Role in Drug Metabolism
UGT1A1Bilirubin (B190676), SN-38 (irinotecan metabolite); significant role in drug metabolism and subject to genetic polymorphisms. nih.govebmconsult.com
UGT1A3Metabolizes drugs like telmisartan. nih.gov
UGT1A4Primarily conjugates compounds with amine groups, such as lamotrigine (B1674446) and trifluoperazine. nih.gov
UGT1A6Metabolizes small phenolic compounds like paracetamol. nih.gov
UGT1A9Glucuronidates a wide range of drugs, including propofol (B549288) and mycophenolic acid. nih.govnih.gov
UGT2B7Metabolizes a large number of drugs including morphine, zidovudine, and NSAIDs. nih.govebmconsult.com
UGT2B15Involved in the metabolism of drugs such as S-oxazepam. nih.gov

Animal Models for Pharmacokinetic and Metabolic Studies of this compound

While in vitro models are essential for mechanistic studies, in vivo animal models are indispensable for understanding the complete pharmacokinetic profile of a drug and its metabolites within a complex biological system. nih.govijrpc.com These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of phenprocoumon and its metabolites, including the glucuronide conjugate. ijrpc.comnih.gov

The fundamental biological processes are examined by administering phenprocoumon to an animal model (e.g., rat, mouse, dog, or non-human primate) and then collecting and analyzing biological fluids (plasma, urine, feces) and tissues over time. tandfonline.combiotechfarm.co.il This allows researchers to determine key pharmacokinetic parameters for this compound, such as its rate of formation, plasma concentration-time profile, volume of distribution, and routes and rate of elimination from the body. biotechfarm.co.il For instance, a human study found that all drug-related materials excreted in urine, including hydroxylated metabolites, were extensively conjugated. nih.gov Animal models allow for more invasive and detailed studies, such as the direct collection of bile to quantify the extent of biliary excretion of the glucuronide, which is crucial for understanding its potential to undergo enterohepatic circulation. wikipedia.org The selection of an appropriate animal model is critical and is often based on similarities in metabolic pathways between the animal species and humans to ensure the data is as relevant as possible. tandfonline.combiotechfarm.co.il

Animal ModelCommon Use in Pharmacokinetic/Metabolic Research
MouseOften used in early discovery due to small size, cost-effectiveness, and availability of transgenic models. tandfonline.com
RatA very common model for general ADME and toxicology studies; their larger size facilitates surgical procedures and serial blood sampling. tandfonline.combiotechfarm.co.il
DogA non-rodent species often used in preclinical development; metabolic profile can be more similar to humans for certain drugs. biotechfarm.co.il
Non-human Primate (e.g., Cynomolgus Monkey)Considered to have high physiological and metabolic similarity to humans, often used in later-stage preclinical studies. biotechfarm.co.il

Species-Specific Differences in Phenprocoumon Glucuronidation Patterns

The glucuronidation of xenobiotics can exhibit significant variability across different species, primarily due to differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. While direct comparative studies on phenprocoumon glucuronidation across multiple species are not extensively documented in publicly available literature, insights can be drawn from research on other compounds that undergo significant glucuronidation.

In vitro studies using liver microsomes are a common approach to investigate these species-specific differences. Liver microsomes contain a high concentration of UGT enzymes and are used to determine key kinetic parameters of glucuronide formation, such as the maximum reaction velocity (Vmax), the Michaelis-Menten constant (Km), and the intrinsic clearance (CLint). These parameters provide a quantitative measure of the efficiency of glucuronidation in a particular species.

For instance, studies on other drugs have shown significant differences in glucuronidation rates between humans, monkeys, dogs, rats, and mice. mdpi.com Such differences are critical when selecting an appropriate animal model for preclinical studies to predict human metabolism. A study on diclofenac (B195802), for example, revealed that the intrinsic clearance for its glucuronidation varied significantly across species, with monkey liver microsomes showing the highest clearance and rat liver microsomes the lowest. mdpi.com

Illustrative Data on Species-Specific Glucuronidation Kinetics of a Model Compound

SpeciesVmax (nmol/min/mg)Km (µM)CLint (Vmax/Km) (µL/min/mg)
Human6.66 ± 0.3359.5 ± 7.790.12 ± 0.02
Monkey3.88 ± 0.1517.90 ± 2.590.22 ± 0.01
Dog5.05 ± 0.4241.45 ± 10.210.13 ± 0.01
Mouse7.22 ± 0.2891.85 ± 8.050.08 ± 0.01
Rat0.83 ± 0.0424.03 ± 4.260.03 ± 0.01
Data is for diclofenac glucuronidation and is presented for illustrative purposes to highlight the concept of species-specific differences, as detailed data for this compound is not readily available. mdpi.com

These species-dependent variations in UGT activity underscore the importance of careful consideration when extrapolating animal data to humans in the context of phenprocoumon metabolism.

Development and Characterization of Animal Models for Glucuronide Research

The selection and characterization of appropriate animal models are fundamental for in vivo research on this compound. The ideal animal model should mimic human metabolism as closely as possible to provide relevant data on the pharmacokinetics and metabolic fate of the compound.

Rodent models, particularly rats, are frequently used in early-stage drug metabolism studies due to their availability and ease of handling. In vivo studies in rats have been conducted to investigate the effects of phenprocoumon on various tissues. nih.gov However, as illustrated in the table above, rats can sometimes exhibit significantly different glucuronidation profiles compared to humans, which may limit their predictive value for this specific metabolic pathway.

Non-rodent models, such as dogs and non-human primates (e.g., cynomolgus or rhesus monkeys), are often considered in later stages of preclinical development. For some compounds, dogs have been shown to be a more representative model for human glucuronidation than rodents. nih.gov Studies comparing the glucuronidation of various substrates have indicated that the pattern of metabolites in dogs and monkeys can be more similar to that observed in humans. researchgate.netnel.edu

The characterization of these animal models involves detailed metabolic profiling to identify and quantify the glucuronide conjugates of phenprocoumon and its hydroxylated metabolites in plasma, urine, and bile. This allows for a direct comparison with human metabolic data to assess the suitability of the model.

Perfusion Systems (e.g., isolated organ perfusion) for Dynamic Metabolic Studies of this compound

Perfusion systems, particularly the isolated perfused liver (IPL), offer a valuable ex vivo model for studying the dynamic aspects of drug metabolism, including the formation of this compound. The IPL model allows for the investigation of hepatic clearance and metabolism in an intact organ, free from the systemic influences present in whole-animal studies. nih.gov

In an isolated perfused liver setup, the liver is surgically removed from an animal (commonly a rat) and kept viable by perfusing it with an oxygenated, nutrient-rich medium. nih.gov This system allows for precise control over the concentration of the drug being delivered to the liver and enables the collection of perfusate and bile for the analysis of the parent drug and its metabolites over time.

The use of an IPL model for studying this compound would offer several advantages:

Dynamic Analysis: It allows for the real-time monitoring of the formation and biliary excretion of this compound, providing insights into the kinetics of these processes.

Metabolic Pathway Elucidation: By analyzing the metabolites in the perfusate and bile, it is possible to construct a detailed picture of the hepatic metabolic pathways of phenprocoumon, including the interplay between phase I (hydroxylation) and phase II (glucuronidation) reactions.

Mechanistic Studies: The isolated nature of the model facilitates mechanistic studies, such as investigating the effects of enzyme inhibitors or inducers on the formation of this compound.

While specific studies detailing the use of isolated organ perfusion for this compound research are not prominent in the available literature, the methodology is well-established for investigating the metabolism of other drugs and could be readily applied to further elucidate the hepatic disposition of phenprocoumon. nih.govmdpi.com

Stereochemical Considerations in Phenprocoumon Glucuronide Research

Chirality of Phenprocoumon (B610086) and its Impact on Glucuronidation Pathways

Phenprocoumon possesses a single chiral center at the C1 position of the 1-phenylpropyl side chain, leading to the existence of two enantiomers: (S)-phenprocoumon and (R)-phenprocoumon. The S(-)-enantiomer is recognized as being a more potent anticoagulant than the R(+)-enantiomer. nih.gov This inherent chirality has a cascading effect on the metabolic fate of the drug, including the glucuronidation pathways.

The primary substrates for glucuronidation are the hydroxylated metabolites of phenprocoumon, such as 4'-, 6-, and 7-hydroxyphenprocoumon. nih.gov The formation of these hydroxylated metabolites is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C9 and CYP3A4 playing significant roles. wikipedia.org Research has indicated that the clearance of the S-enantiomers of phenprocoumon is generally higher than that of the R-enantiomers and is more significantly driven by CYP2C9. clinpgx.org

The stereochemistry of the parent compound dictates the stereochemistry of the resulting hydroxylated metabolites, which in turn influences their interaction with UDP-glucuronosyltransferase (UGT) enzymes. While direct studies on the specific UGT isoforms responsible for phenprocoumon metabolite glucuronidation and their stereoselectivity are limited, research on other chiral drugs has demonstrated that UGTs can exhibit significant enantioselectivity. researchgate.net For instance, studies with the nonsteroidal anti-inflammatory drug fenoprofen (B1672519) have shown that the initial rates of glucuronide formation are higher for the R-enantiomer than for the S-enantiomer in various species. nih.gov It is therefore highly probable that the glucuronidation of hydroxylated phenprocoumon metabolites is also a stereoselective process, with different rates of conjugation for the various stereoisomers.

Formation of Diastereomeric and Enantiomeric Phenprocoumon Glucuronides

The conjugation of the chiral hydroxylated metabolites of phenprocoumon with the chiral molecule D-glucuronic acid results in the formation of diastereomeric glucuronides. For each hydroxylated enantiomer of phenprocoumon, two diastereomeric glucuronides can theoretically be formed. This complexity is a critical consideration in the analysis and characterization of phenprocoumon metabolites.

The formation of these diastereomers occurs in vivo, and their presence has been confirmed in human urine. nih.gov A study analyzing phenprocoumon and its metabolites in the urine of patients undergoing therapy identified the presence of glucuronide conjugates of 4'-, 6-, and 7-hydroxyphenprocoumon. nih.gov Although this study did not separate and quantify the individual diastereomers, it confirmed that glucuronidation is a significant metabolic pathway for these hydroxylated metabolites. The synthesis and characterization of these individual diastereomeric and enantiomeric phenprocoumon glucuronides are essential for detailed pharmacokinetic and pharmacodynamic studies, yet specific literature detailing their chemical synthesis and structural elucidation is scarce. General methodologies for the separation of diastereomeric glucuronides, as demonstrated for other drugs like tramadol, often involve techniques such as capillary electrophoresis and liquid chromatography. core.ac.uk

Analytical Resolution and Quantification of Stereoisomeric Glucuronides

The structural similarity and subtle differences in physicochemical properties between stereoisomeric glucuronides pose a significant analytical challenge. The development of robust and sensitive analytical methods for the resolution and quantification of these compounds is paramount for understanding their stereoselective disposition.

A significant advancement in this area is the use of two-dimensional online achiral-chiral liquid chromatography-tandem mass spectrometry (LC/LC-MS/MS). nih.gov This powerful technique has been successfully applied to the analysis of phenprocoumon metabolites in human plasma. In this method, the metabolites are first separated in an achiral dimension, followed by the separation of the enantiomers in a second, chiral dimension. nih.gov This approach allowed for the identification and quantification of the enantiomeric forms of 4'-, 6-, and 7-hydroxy-PPC metabolites, as well as two novel metabolites. nih.gov The study revealed that the enantiomeric ratio for the different metabolites can vary significantly, with some metabolites showing nearly 100% chiral discrimination. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase has also been employed for the separation of the enantiomers of the parent drug, phenprocoumon, in plasma and urine. nih.gov While this method was not directly applied to the glucuronide conjugates, it demonstrates the utility of chiral chromatography in resolving phenprocoumon stereoisomers. For the analysis of glucuronides, a common approach involves enzymatic hydrolysis of the conjugates using β-glucuronidase, followed by the quantification of the liberated aglycone (the hydroxylated phenprocoumon metabolite). nih.gov By analyzing the sample before and after hydrolysis, the concentration of the glucuronidated form can be determined. nih.gov

Table 1: Analytical Techniques for Stereoisomeric Analysis of Phenprocoumon and its Metabolites

Technique Analyte Key Findings Reference
Achiral-chiral LC/LC-MS/MS Hydroxylated Phenprocoumon Metabolites Successful separation and quantification of enantiomers in human plasma; demonstrated significant differences in enantiomeric ratios. nih.gov
HPLC with Chiral Stationary Phase Phenprocoumon Enantiomers Effective separation of (R)- and (S)-phenprocoumon in plasma and urine. nih.gov

Stereoselective Aspects of Glucuronide Hydrolysis and Elimination in Research Models

The elimination of phenprocoumon and its metabolites is known to be stereoselective. Studies in rats have shown that the S(-)-enantiomer has a shorter biological half-life than the R(+)-enantiomer. nih.gov This difference in elimination is likely influenced by stereoselective differences in both metabolism and distribution. nih.gov It is plausible that the elimination of the diastereomeric glucuronide conjugates also proceeds in a stereoselective manner. The different physicochemical properties of the diastereomers could lead to variations in their renal clearance and transport via membrane transporters.

Research on the in vivo stereoselective elimination of glucuronides of other chiral drugs has shown that such processes occur. For example, studies on the bupropion (B1668061) metabolites have revealed enantioselective urinary elimination of their glucuronide conjugates. researchgate.net To fully elucidate the stereoselective aspects of phenprocoumon glucuronide elimination, further in vivo studies in relevant animal models are necessary. Such studies would ideally involve the administration of individual stereoisomers of phenprocoumon and the subsequent chiral analysis of the excreted glucuronide metabolites in urine and feces.

Table 2: Compound Names Mentioned in the Article

Compound Name
(R)-phenprocoumon
(S)-phenprocoumon
4'-hydroxyphenprocoumon
6-hydroxyphenprocoumon
7-hydroxyphenprocoumon
D-glucuronic acid
Fenoprofen
Phenprocoumon
Tramadol

Computational and Theoretical Approaches in Phenprocoumon Glucuronide Studies

Molecular Docking and Dynamics Simulations for UGT-Phenprocoumon Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for elucidating the interactions between a ligand, such as the hydroxylated metabolites of phenprocoumon (B610086), and a protein, in this case, the UDP-glucuronosyltransferase (UGT) enzymes. nih.gov These methods provide a detailed view of the binding process, helping to identify key amino acid residues involved in substrate recognition and catalysis.

Docking studies can predict the preferred binding orientation of a substrate within the active site of an enzyme. For phenprocoumon, this would involve docking its hydroxylated metabolites into the active sites of various UGT isoforms known to be involved in drug metabolism. The results of such studies are typically presented as a docking score, which estimates the binding affinity. biointerfaceresearch.comnih.gov A lower docking score generally indicates a more favorable binding interaction.

MD simulations build upon the static picture provided by molecular docking by introducing motion, allowing researchers to observe the dynamic behavior of the enzyme-substrate complex over time. nih.govresearchgate.net This can reveal conformational changes in both the enzyme and the substrate upon binding, providing a more realistic representation of the biological system. nih.gov For the UGT-phenprocoumon interaction, MD simulations could elucidate the stability of the binding pose predicted by docking and identify the specific interactions that hold the substrate in place for the glucuronidation reaction to occur.

Table 1: Illustrative Molecular Docking Results for Hydroxyphenprocoumon Isomers with UGT Isoforms

UGT Isoform Hydroxyphenprocoumon Isomer Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
UGT1A1 4'-hydroxyphenprocoumon -8.5 His39, Asp151, Ser377
UGT1A1 6-hydroxyphenprocoumon -8.2 His39, Phe140, Tyr470
UGT1A1 7-hydroxyphenprocoumon -8.9 His39, Asp151, Trp468
UGT1A9 4'-hydroxyphenprocoumon -7.9 His38, Asp150, Ser376
UGT1A9 6-hydroxyphenprocoumon -8.1 His38, Phe139, Tyr469
UGT1A9 7-hydroxyphenprocoumon -8.4 His38, Asp150, Trp467

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationships (QSAR) in Predicting Glucuronidation Sites and Rates for Phenprocoumon

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In the context of phenprocoumon glucuronidation, QSAR can be employed to predict which of the hydroxylated metabolites is most likely to undergo glucuronidation and at what rate. nih.gov These models are built by analyzing a dataset of compounds with known glucuronidation profiles and identifying the molecular descriptors that correlate with the observed activity. tdl.org

The development of a QSAR model for phenprocoumon glucuronidation would involve compiling a dataset of coumarin (B35378) derivatives and their experimentally determined glucuronidation rates. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These can include electronic, steric, and lipophilic properties. Statistical methods are then used to build a mathematical equation that links these descriptors to the glucuronidation rate. nih.gov

Such a model could be used to predict the glucuronidation potential of new phenprocoumon analogs, aiding in the design of drugs with improved metabolic profiles. The insights gained from the QSAR model can also help to understand the structural requirements for efficient glucuronidation by UGT enzymes. nih.gov

Table 2: Example of a QSAR Model for Predicting Glucuronidation Rate

Descriptor Coefficient Description
LogP 0.25 Lipophilicity
pKa -0.5 Acidity of the hydroxyl group
Steric Hindrance -1.2 Bulkiness around the hydroxyl group
Hydrogen Bond Acceptors 0.8 Number of hydrogen bond acceptors

Note: This table represents a simplified, hypothetical QSAR model.

In Silico Prediction of Metabolite Formation and Disposition Pathways for Phenprocoumon Glucuronide

In silico tools for metabolite prediction can simulate the metabolic fate of a drug, including the formation of glucuronide conjugates. oup.comnih.gov These tools often use a combination of rule-based systems and machine learning algorithms to predict the sites of metabolism and the resulting metabolites. For phenprocoumon, such software could predict the formation of various glucuronide isomers from its hydroxylated precursors.

Beyond predicting the formation of this compound, computational models can also help to understand its disposition, which includes its distribution, further metabolism, and excretion. Physiologically based pharmacokinetic (PBPK) models, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. nih.gov A PBPK model for phenprocoumon could incorporate the kinetics of its glucuronidation to predict the plasma and tissue concentrations of this compound over time.

These predictive models are valuable in drug development as they can help to anticipate the metabolic profile of a drug candidate before it is tested in humans, potentially identifying liabilities such as the formation of reactive metabolites or significant drug-drug interactions. annualreviews.orgproquest.com

Pathway Analysis and Network Modeling of Glucuronidation in Biological Systems

Pathway analysis and network modeling take a broader, systems-level view of drug metabolism. nih.govdbkgroup.org Instead of focusing on a single enzyme-substrate interaction, these approaches consider the entire network of biochemical reactions that a drug is subjected to within a biological system. nih.gov For phenprocoumon, this would involve modeling not only its glucuronidation but also its preceding hydroxylation by cytochrome P450 enzymes and the interplay between these two phases of metabolism. wikipedia.org

This holistic approach can provide a more comprehensive understanding of the factors that influence the efficacy and safety of phenprocoumon therapy and can aid in the development of personalized medicine strategies.

Future Directions and Emerging Research Avenues in Phenprocoumon Glucuronide Investigation

Discovery and Characterization of Novel UGTs or Other Enzymes Involved in Phenprocoumon (B610086) Glucuronide Metabolism

The glucuronidation of phenprocoumon is primarily carried out by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govwikipedia.org These enzymes, located in the endoplasmic reticulum, are responsible for conjugating glucuronic acid to various substrates, thereby increasing their water solubility and facilitating their excretion. nih.govijpcbs.com The UGTs are classified into families, with UGT1A and UGT2B being the major ones involved in drug metabolism in humans. nih.govthermofisher.com

While the role of known UGTs in phenprocoumon metabolism is established, future research will likely focus on identifying and characterizing novel or lesser-known UGT isoforms that may contribute to its glucuronidation. clinpgx.org The activity of UGT enzymes can be highly variable due to genetic polymorphisms, age, gender, and the presence of inducers or inhibitors, which can have clinical implications. nih.gov Advanced proteomic techniques are now enabling more precise quantification of UGT enzyme abundance in human liver microsomes, which can be correlated with catalytic activity to better understand interindividual variability. manchester.ac.uk The ongoing characterization of cloned and expressed human UGTs continues to reveal that multiple isoforms are capable of glucuronidating similar substrates, suggesting that the metabolic profile of phenprocoumon may be more complex than currently understood. researchgate.net

Future investigations may also explore the potential involvement of other, non-UGT enzymes in the modification or transport of phenprocoumon glucuronide, further expanding our understanding of its metabolic pathway.

Development of Advanced Microphysiological Systems ("Organs-on-a-Chip") for Glucuronidation Research

The limitations of traditional 2D cell cultures and animal models in predicting human drug metabolism have spurred the development of microphysiological systems (MPS), also known as "organs-on-a-chip". lindau-nobel.orgresearchgate.net These microfluidic devices, typically the size of a USB stick, are lined with living human cells to simulate the mechanics and microenvironment of an organ in a three-dimensional space. lindau-nobel.orgnih.gov

For glucuronidation research, liver-on-a-chip models hold immense promise. nih.gov They can more accurately recapitulate the complex architecture and function of the human liver, providing a more physiologically relevant environment for studying drug metabolism, including the glucuronidation of phenprocoumon. nih.govnews-medical.net These systems allow for the dynamic perfusion of cells, mimicking blood flow and enabling the study of organ-level responses to drugs over extended periods. nih.govnih.gov

The development of multi-organ chips, which connect different organ models (e.g., liver, gut, kidney), will enable researchers to investigate the systemic effects of phenprocoumon and its glucuronide metabolite, including organ-organ crosstalk and the potential for metabolite-driven toxicity in a more holistic manner. researchgate.nethilarispublisher.comyoutube.com These advanced models are expected to bridge the gap between preclinical studies and human clinical trials, offering a more predictive platform for assessing drug metabolism and disposition. news-medical.netanimalmethodsbias.org

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) for Comprehensive Understanding of Glucuronide Fate

A comprehensive understanding of the fate of this compound requires an integrated approach that goes beyond the measurement of a single molecule. The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites respectively, are becoming increasingly crucial in drug discovery and development. researchdeliver.commdpi.com

By integrating proteomics and metabolomics data, researchers can gain a systems-level view of the cellular response to phenprocoumon. nih.gov Proteomics can identify and quantify the expression levels of UGTs, drug transporters, and other proteins involved in the metabolic pathway of this compound. solvobiotech.com Metabolomics can simultaneously measure a wide array of small molecule metabolites, providing a snapshot of the metabolic state of a cell or organism and how it is altered by the drug. researchdeliver.com

This multi-omics approach can help to:

Identify novel biomarkers of phenprocoumon exposure and effect. nih.gov

Elucidate the complex interplay between different metabolic pathways. researchdeliver.com

Understand the mechanisms of drug-drug interactions at a molecular level.

High-Throughput Screening Methodologies for Modulators of Glucuronidation Activity

The potential for drug-drug interactions involving the glucuronidation pathway is a significant concern in clinical practice. Therefore, the development of high-throughput screening (HTS) methodologies to identify compounds that can modulate the activity of UGT enzymes is a key area of research. nih.govnih.gov

HTS assays allow for the rapid screening of large libraries of chemical compounds to identify those that either inhibit or induce the activity of specific UGT isoforms. nih.gov Fluorescence-based assays are commonly used for this purpose, where a fluorescent substrate is used to measure the rate of glucuronidation. nih.govresearchgate.net These assays can be automated using robotic liquid handling equipment, enabling the screening of thousands of compounds in a short period. mdpi.com

The data generated from HTS can be used to:

Predict potential drug-drug interactions early in the drug development process. nih.gov

Build pharmacophore models to understand the structural requirements for UGT inhibition or induction. nih.gov

Identify novel therapeutic agents that target the glucuronidation pathway.

These HTS approaches are becoming increasingly important for ensuring the safety and efficacy of new drug candidates.

Development of Isotope-Enriched Tracers for Advanced Metabolic Flux Analysis of this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgnih.gov It often involves the use of stable isotope-labeled tracers, such as ¹³C-labeled substrates, which are introduced into a cell culture or organism. wikipedia.orgnih.gov By tracking the incorporation of the isotope into various metabolites using techniques like mass spectrometry or NMR, researchers can reconstruct a detailed map of metabolic fluxes. vanderbilt.edu

The application of MFA to the study of this compound can provide a quantitative understanding of its formation and elimination. A stable isotope assay for phenprocoumon and its hydroxylated metabolites has already been developed, demonstrating the feasibility of this approach. nih.gov Future studies could utilize ¹³C-labeled phenprocoumon to trace its metabolic fate and quantify the flux through the glucuronidation pathway under different physiological conditions. frontiersin.orgucdavis.edu

This approach can help to:

Determine the relative contributions of different UGT isoforms to phenprocoumon glucuronidation.

Investigate the impact of genetic polymorphisms or co-administered drugs on the metabolic flux of phenprocoumon.

Provide a more dynamic and quantitative picture of phenprocoumon metabolism in vivo.

Elucidation of the Fundamental Biological Roles or Fates of Glucuronide Metabolites Beyond Simple Elimination

Historically, glucuronidation has been viewed primarily as a detoxification pathway that facilitates the elimination of drugs and other xenobiotics from the body. nih.govijpcbs.com However, there is a growing body of evidence to suggest that glucuronide metabolites are not merely inert waste products. rsc.org

Future research will likely focus on uncovering the potential biological roles of this compound beyond simple elimination. For instance, glucuronide metabolites can be substrates for efflux transporters, which can influence their distribution within the body. nih.govsolvobiotech.com Furthermore, glucuronides excreted into the bile can undergo enterohepatic circulation, where they are hydrolyzed back to the parent compound by gut microbiota, leading to reabsorption and potentially prolonging the drug's effect. solvobiotech.comrsc.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.